molecular formula C9H7N3O3 B2946213 4-(nitromethyl)phthalazin-1(2H)-one CAS No. 49546-81-8

4-(nitromethyl)phthalazin-1(2H)-one

Cat. No.: B2946213
CAS No.: 49546-81-8
M. Wt: 205.173
InChI Key: ZJFJGWQSWWFLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Nitromethyl)phthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(nitromethyl)phthalazin-1(2H)-one typically involves the cyclization of 2-nitrophenylhydrazines with 2-acylbenzoic acids. This reaction is carried out by heating the reagents in a mixture of concentrated sulfuric acid and ethanol . The process involves the formation of a phthalazinone ring structure with a nitromethyl substituent at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Nitromethyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of phthalazinone.

    Reduction: Amino derivatives of phthalazinone.

    Substitution: Various substituted phthalazinones depending on the nucleophile used.

Scientific Research Applications

4-(Nitromethyl)phthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(nitromethyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the phthalazinone core structure.

Comparison with Similar Compounds

4-(Nitromethyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives:

    2-Nitrophenylphthalazinone: Similar structure but with a nitro group at the 2-position.

    4,5-Dichlorophthalazinone: Contains chlorine substituents at the 4 and 5 positions.

    2,4-Dinitrophenylphthalazinone: Has nitro groups at both the 2 and 4 positions.

These compounds share a common phthalazinone core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

4-(nitromethyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-9-7-4-2-1-3-6(7)8(10-11-9)5-12(14)15/h1-4H,5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFJGWQSWWFLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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